N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide
Description
N-(2-(1H-Indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide is a synthetic hybrid molecule combining an indole moiety linked via an ethyl chain to a thiazolo[2,3-b]quinazolinone-acetamide scaffold. The indole group, a privileged structure in medicinal chemistry, is known for its role in modulating serotonin receptors and kinase inhibition .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c27-20(23-10-9-14-12-24-18-7-3-1-5-16(14)18)11-15-13-29-22-25-19-8-4-2-6-17(19)21(28)26(15)22/h1,3,5,7,12,15,24H,2,4,6,8-11,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURUIRCEJFDJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide (CAS Number: 1021060-19-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological properties, and mechanisms of action based on existing literature.
Chemical Structure and Properties
The compound features a unique structure that combines an indole moiety with a thiazoloquinazoline derivative. Its molecular formula is , with a molecular weight of approximately 408.5 g/mol. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2S |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 1021060-19-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate indole derivatives with thiazoloquinazoline frameworks. The synthetic pathways often include condensation reactions and cyclization processes that yield the target compound with high purity.
Antimicrobial Properties
Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that similar indole-based compounds possess activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.98 μg/mL against MRSA strains .
- Antifungal Activity : The compound also demonstrates antifungal properties against Candida albicans, with varying degrees of effectiveness noted in different analogues .
Anticancer Activity
The indole structure is well-known for its role in cancer therapeutics. Preliminary studies suggest that the compound may exhibit antiproliferative effects against various cancer cell lines:
- Cytotoxicity : The compound's analogues have shown significant cytotoxicity against rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .
- Mechanisms of Action : Molecular docking studies suggest that these compounds may inhibit specific proteins involved in tumor growth and proliferation .
Case Studies and Research Findings
Several studies highlight the biological relevance of this compound:
-
Study on Antibacterial Efficacy : A recent study demonstrated the efficacy of indole derivatives against Mycobacterium tuberculosis and S. aureus, emphasizing their potential as lead compounds in antibiotic development .
Compound MIC (μg/mL) Target Organism Indole 3k 0.98 MRSA Indole 3d 7.80 Candida albicans - Cytotoxicity Assessment : In vitro studies have shown that specific derivatives can significantly suppress cell viability in cancer cell lines while exhibiting lower toxicity towards normal cells .
Comparison with Similar Compounds
Indole-Based 1,3,4-Oxadiazole Derivatives
Compounds like 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides (2a–i) share the indole-acetamide backbone but replace the thiazoloquinazolinone with 1,3,4-oxadiazole. These derivatives exhibit anticancer activity via apoptosis induction, with IC50 values ranging from 12–45 μM against MCF-7 and HeLa cell lines . The oxadiazole ring enhances hydrogen-bonding capacity, improving target affinity compared to simpler acetamides.
N-Substituted Thiazoloquinazolinone Derivatives
N-(3-Chlorophenyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide (CAS 1021265-53-1) replaces the indole-ethyl group with a 3-chlorophenyl substituent. This modification reduces molecular weight (375.9 g/mol vs. ~430 g/mol for the target compound) and increases hydrophobicity (Cl substituent vs. indole’s NH group) . While bioactivity data are unavailable, the chlorophenyl group may enhance membrane permeability but reduce selectivity due to non-specific hydrophobic interactions.
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound’s thiazoloquinazolinone core may offer superior target engagement over oxadiazole derivatives due to its fused bicyclic structure, which restricts conformational flexibility .
- The indole-ethyl group likely improves solubility compared to the chlorophenyl analogue, balancing lipophilicity for better bioavailability.
Q & A
Basic: What are the recommended synthetic routes for preparing N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide?
Answer:
The synthesis typically involves multi-step protocols, leveraging condensation and cyclization reactions. For example:
- Step 1: Formation of the indole-ethylamine moiety via alkylation of indole derivatives with bromoacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Construction of the thiazoloquinazolinone core by reacting thiourea derivatives with cyclic ketones under acidic reflux (acetic acid, 3–5 hours), followed by sodium acetate-mediated cyclization .
- Step 3: Final coupling of the two fragments using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM.
Key Considerations: Optimize reaction times and stoichiometry to avoid side products like over-alkylation or incomplete cyclization .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
A combination of spectroscopic and analytical methods is employed:
- 1H/13C NMR: Confirm the presence of indole NH (~10–12 ppm), acetamide carbonyl (δ ~165–170 ppm), and thiazoloquinazolinone protons (δ ~2.5–4.5 ppm for aliphatic hydrogens) .
- IR Spectroscopy: Identify characteristic bands for amide C=O (~1650 cm⁻¹) and thiazole C-S (~650 cm⁻¹) .
- Elemental Analysis: Verify purity by matching experimental vs. calculated C, H, N, and S percentages (±0.3% tolerance) .
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles in the thiazoloquinazolinone core (e.g., S–C bond ~1.7 Å) using SHELXL for refinement .
Advanced: What computational strategies predict the biological activity of this compound?
Answer:
- PASS Program: Predicts potential biological targets (e.g., antimicrobial, anticancer) based on structural similarity to known bioactive molecules. For indole-thiazole hybrids, prioritize assays for kinase or protease inhibition .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA topoisomerase II (indole intercalation) or tubulin (thiazole binding). Validate docking poses with MD simulations (100 ns trajectories) to assess stability .
- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetics (e.g., BBB permeability, CYP450 interactions) to guide in vivo study design .
Advanced: How can crystallographic refinement challenges be addressed for this compound?
Answer:
The compound’s fused heterocycles and flexible side chains pose refinement challenges:
- Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve overlapping electron densities in the thiazoloquinazolinone ring .
- SHELXL Parameters: Apply restraints for bond distances/angles in the indole-ethyl group (DFIX and DANG commands) and refine hydrogen atoms isotropically .
- Twinned Data: For cases of pseudo-merohedral twinning, use TWIN/BASF commands in SHELXL and validate with R1/Rw convergence <5% .
Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Answer:
Contradictions often arise from assay variability or compound purity:
- Standardize Assays: Use validated cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for IC₅₀ comparison) .
- Purity Verification: Re-analyze batches with LC-MS (≥95% purity) and exclude degradation products (e.g., hydrolyzed acetamide).
- Mechanistic Studies: Perform target engagement assays (e.g., thermal shift for protein binding) to confirm direct vs. off-target effects .
Basic: What solvent systems are optimal for solubility and stability studies?
Answer:
- Polar Solvents: DMSO (for stock solutions, ≤10 mg/mL) or ethanol/water mixtures (1:1 v/v) for in vitro assays.
- Stability: Monitor degradation via HPLC in PBS (pH 7.4, 37°C) over 24–72 hours. Adjust pH to 5–6 if amide hydrolysis is observed .
Advanced: What strategies enhance the metabolic stability of this compound?
Answer:
- Structural Modifications: Replace labile groups (e.g., methylene in acetamide with CF₃ or cyclopropyl) to resist CYP450 oxidation .
- Prodrug Approach: Mask the indole NH with acetyl or PEG groups to reduce first-pass metabolism .
- Co-administration: Test CYP inhibitors (e.g., ketoconazole) in preclinical models to assess metabolic pathway dominance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
